butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a trifluoromethyl group, a phenoxy group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide.
Introduction of the Phenoxy Group: The phenoxy group can be introduced by reacting the thiadiazole intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Carbamoylation: The final step involves the reaction of the intermediate with butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiadiazole ring and phenoxy group contribute to the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate: Unique due to its specific combination of functional groups.
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a urea group instead of a carbamate.
Butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]amide: Similar structure but with an amide group instead of a carbamate.
Uniqueness
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a phenoxy group, and a thiadiazole ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
butyl N-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-2-3-7-23-14(22)19-13-21-20-12(25-13)9-24-11-6-4-5-10(8-11)15(16,17)18/h4-6,8H,2-3,7,9H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZBLENNHBHLQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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